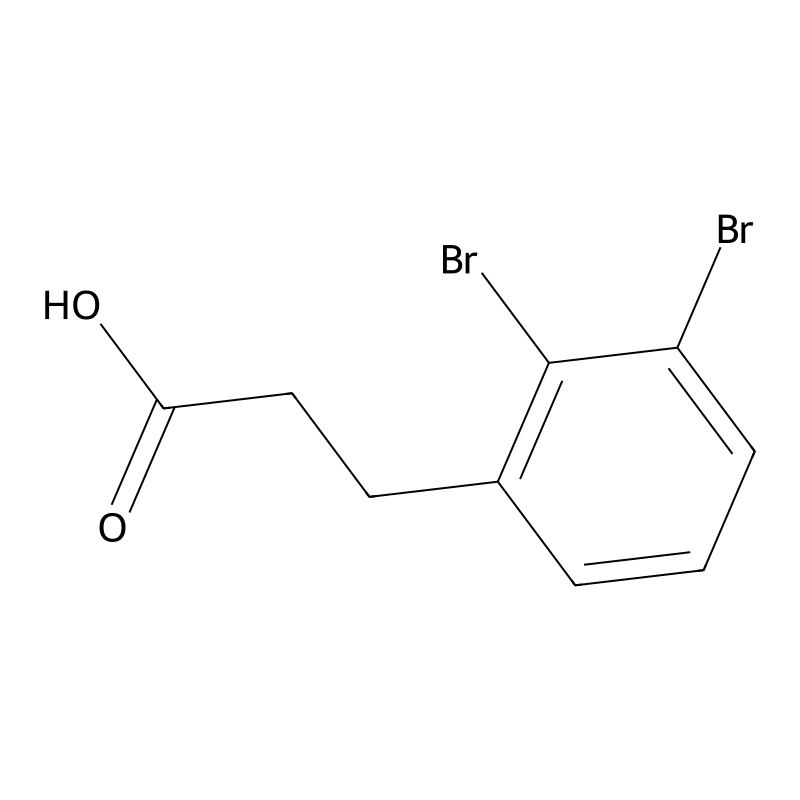

3-(2,3-dibromophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2,3-Dibromophenyl)propanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 307.967 g/mol. It is also known by several synonyms, including α,β-dibromohydrocinnamic acid and 2,3-dibromo-3-phenylpropionic acid. This compound features a propanoic acid backbone with two bromine atoms substituted at the 2 and 3 positions of the phenyl ring, contributing to its unique properties and reactivity .

The compound is typically characterized as a white to almost white solid, with a melting point around 200 °C (decomposing) and a predicted boiling point of approximately 321.5 °C. It is soluble in methanol and has a density of about 1.914 g/cm³ .

- Dehydrobromination: In the presence of bases or under specific conditions (such as in liquid ammonia), this compound can lose bromine atoms, leading to the formation of alkenes or other products.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic substitutions: The bromine atoms can be replaced by nucleophiles in reactions that involve strong nucleophiles.

These reactions highlight the compound's potential for further functionalization and its utility in synthetic organic chemistry .

Synthesis of 3-(2,3-dibromophenyl)propanoic acid can be achieved through several methods:

- Bromination of Phenylpropanoic Acid: Starting from phenylpropanoic acid, bromination using bromine or N-bromosuccinimide (NBS) can introduce bromine atoms at the desired positions on the aromatic ring.

- One-Pot Synthesis: This method involves microwave irradiation techniques that allow for efficient synthesis while minimizing reaction times and by-products. This approach has been utilized for synthesizing enynes from dibrominated compounds .

- Functional Group Transformations: Existing derivatives can be modified through selective reactions to introduce the dibromo substituents.

These methods underscore the versatility and accessibility of synthesizing this compound for various applications.

3-(2,3-Dibromophenyl)propanoic acid has several notable applications:

- Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) for separation and analysis purposes on specialized columns such as Newcrom R1 .

- Synthetic Intermediates: The compound serves as an intermediate in organic synthesis, particularly in the production of more complex molecules.

- Research

Several compounds exhibit structural similarities to 3-(2,3-dibromophenyl)propanoic acid. Here are a few notable examples:

The uniqueness of 3-(2,3-dibromophenyl)propanoic acid lies in its specific substitution pattern that enhances its reactivity profile compared to its mono-brominated counterparts. This characteristic makes it particularly interesting for both synthetic applications and potential biological investigations.

Historical Evolution of Synthetic Routes

Bromination Techniques for Aromatic Substitution

The development of bromination techniques for aromatic compounds represents a significant milestone in the evolution of synthetic methodologies for preparing compounds like 3-(2,3-dibromophenyl)propanoic acid. Historically, the introduction of bromine atoms into aromatic rings has undergone substantial refinement since the early 19th century when Antoine Jérôme Balard first discovered bromine in 1826 [1]. The initial bromination methods employed molecular bromine (Br₂) directly, which presented considerable hazards due to its corrosive and toxic nature.

The first industrial-scale bromination process was developed by Adolf Frank in 1865, who isolated bromine from the mother liquor remaining after crystallization of potassium chloride from carnallite deposits. This batch process used manganese ore and sulfuric acid to generate bromine, but had low productivity of only about 2.5 kg of bromine per batch [1]. In 1877, Frank patented an improved continuous process substituting chlorine for manganese dioxide as the oxidizing agent, which represented a significant advancement in bromination technology [1].

By the early 20th century, Lewis acid catalysts were introduced to facilitate electrophilic aromatic substitution reactions. The use of catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and ferric bromide (FeBr₃) significantly enhanced the reactivity of bromine toward aromatic rings [2]. These catalysts function by forming a complex with bromine, creating a more electrophilic species that can more readily attack the aromatic ring:

Br₂ + FeBr₃ → [Br⁺][FeBr₄⁻]This complex formation increases the polarity of the bromine molecule, making it more reactive toward the π-electron system of the aromatic ring [2]. The mechanism involves the formation of an arenium ion intermediate, which is resonance-stabilized, followed by deprotonation to restore aromaticity.

The regioselectivity of bromination reactions has been a critical consideration in the synthesis of dibrominated compounds like 3-(2,3-dibromophenyl)propanoic acid. Early methods often produced mixtures of isomers, requiring tedious separation procedures. The development of more selective brominating agents and reaction conditions has been crucial for improving the efficiency and specificity of these transformations [3].

In the mid-20th century, N-bromosuccinimide (NBS) emerged as a milder and more selective brominating agent compared to molecular bromine. NBS can function as both an electrophilic and radical brominating agent depending on the reaction conditions [4]. For electrophilic aromatic bromination, NBS typically operates in polar solvents like acetonitrile or dimethylformamide, while radical bromination is favored in non-polar solvents with radical initiators or light [5].

The solvent choice significantly influences the regioselectivity of bromination reactions. For instance, when brominating 3-substituted anilines containing deactivating groups like chloro or nitro, the regioselectivity is highly dependent on solvent polarity [6]. This understanding has been crucial for developing selective methods for introducing bromine atoms at specific positions in aromatic rings.

Recent advances in bromination techniques have focused on developing more environmentally benign methods. These include the use of solid-supported reagents, ionic liquids, and in situ generation of bromine from less hazardous precursors [7] [8]. These approaches align with the principles of green chemistry by reducing the use of toxic reagents and minimizing waste generation.

One-Pot Synthesis Optimization Strategies

One-pot synthesis methodologies represent a significant advancement in the preparation of complex molecules like 3-(2,3-dibromophenyl)propanoic acid, offering advantages in terms of efficiency, atom economy, and reduced waste generation. The development of these approaches has been driven by the need for more streamlined and sustainable synthetic processes.

The concept of one-pot synthesis involves conducting multiple chemical transformations in a single reaction vessel without isolating intermediates. This approach has evolved significantly over the past few decades, with key developments in catalyst design, reaction condition optimization, and understanding of reaction compatibility [9].

For the synthesis of 3-(2,3-dibromophenyl)propanoic acid, one-pot methodologies typically involve sequential transformations that include the formation of the propanoic acid backbone and the introduction of bromine atoms at the 2,3-positions of the phenyl ring. Several strategies have been developed to optimize these processes:

Sequential Reaction Design: Careful planning of reaction sequences is essential for successful one-pot syntheses. For dibrominated compounds, this often involves identifying compatible reactions that can occur under similar conditions or designing reaction cascades where the product of one reaction becomes the substrate for the next [9]. A typical sequence might involve:

- Formation of the propanoic acid backbone

- Activation of the aromatic ring

- Regioselective bromination

Catalyst Selection and Development: The choice of catalyst is critical for one-pot syntheses, as it must be compatible with all reaction steps and selective for the desired transformations. For bromination reactions, various catalysts have been explored, including Lewis acids, transition metals, and solid-supported catalysts [9]. The development of multifunctional catalysts that can promote different types of reactions has been particularly valuable for one-pot processes.

Solvent Considerations: The selection of an appropriate solvent system is crucial for one-pot syntheses, as it must dissolve all reactants and be compatible with all reaction steps. For bromination reactions, the solvent can significantly influence regioselectivity [6]. Mixed solvent systems or the use of green solvents like water or ethanol have been explored as alternatives to traditional halogenated solvents [10].

Temperature and Reaction Time Optimization: Controlling reaction temperature and time is essential for achieving high selectivity and yield in one-pot processes. For the synthesis of dibrominated compounds, temperature control can be particularly important for regioselective bromination [11].

A notable example of one-pot synthesis optimization for brominated compounds is the microwave-assisted benzyl mono- and dibromination in diethyl carbonate, which has been developed as an environmentally friendly alternative to traditional bromination methods using carbon tetrachloride [12]. This approach offers advantages in terms of reaction efficiency and reduced environmental impact.

Another significant development is the use of α,β-dibromohydrocinnamic acid (2,3-dibromo-3-phenylpropanoic acid) in one-pot synthesis of enynes via microwave irradiation [13] [14]. This approach demonstrates the utility of dibrominated intermediates in accessing complex molecular structures through one-pot processes.

For the specific synthesis of 3-(2,3-dibromophenyl)propanoic acid, optimization strategies have focused on achieving high regioselectivity for the 2,3-dibromination pattern. This has been accomplished through careful control of reaction conditions, including:

- Selection of appropriate brominating agents (e.g., NBS, Br₂, or in situ generated bromine)

- Optimization of solvent systems to favor the desired regioselectivity

- Control of reaction temperature and time to minimize side reactions

- Use of directing groups or templates to guide bromination to the desired positions

The development of one-pot methodologies for the synthesis of 3-(2,3-dibromophenyl)propanoic acid represents a significant advancement in synthetic efficiency and sustainability. These approaches reduce the number of isolation and purification steps, minimize waste generation, and often lead to improved overall yields compared to multi-step processes.

Regioselectivity Challenges in Dibromination Reactions

The regioselective dibromination of aromatic compounds to produce structures like 3-(2,3-dibromophenyl)propanoic acid presents significant synthetic challenges. Controlling the position of bromine atoms on the aromatic ring is crucial for obtaining the desired product with high purity and yield. Several factors influence the regioselectivity of dibromination reactions, and understanding these factors is essential for developing effective synthetic strategies.

Electronic Effects: The electronic properties of substituents on the aromatic ring significantly influence the regioselectivity of bromination reactions. Electron-donating groups (EDGs) activate the aromatic ring toward electrophilic substitution and direct bromination to ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct substitution to meta positions [3]. For the synthesis of 3-(2,3-dibromophenyl)propanoic acid, the propanoic acid side chain acts as an electron-withdrawing group, which can complicate achieving the desired 2,3-dibromination pattern.

A data table illustrating the influence of electronic effects on bromination regioselectivity is presented below:

| Substituent Type | Electronic Effect | Directing Effect | Preferred Bromination Positions |

|---|---|---|---|

| -OH, -NH₂, -OR | Strong EDG | ortho/para | 2,4 or 2,4,6 |

| -CH₃, -C₂H₅ | Weak EDG | ortho/para | 2,4 or 2,4,6 |

| -COOH, -NO₂ | Strong EWG | meta | 3,5 |

| -CH₂COOH | Weak EWG | meta (weak) | Mixed |

Steric Hindrance: Steric factors play a crucial role in determining the regioselectivity of dibromination reactions. Bulky substituents can hinder bromination at adjacent positions, potentially affecting the ability to achieve the desired 2,3-dibromination pattern [11]. In the case of 3-(2,3-dibromophenyl)propanoic acid, the propanoic acid side chain may create steric hindrance that influences the bromination pattern.

Solvent Effects: The choice of solvent significantly impacts the regioselectivity of bromination reactions. Polar solvents can stabilize charged intermediates and influence the reaction pathway, while non-polar solvents may favor different reaction mechanisms [6]. For example, bromination of 3-substituted anilines with NBS shows different regioselectivity patterns depending on the solvent polarity:

| Solvent | Polarity | Regioselectivity for 3-Substituted Anilines |

|---|---|---|

| CCl₄ | Low | Predominantly para-bromination |

| CH₃CN | High | Increased ortho-bromination |

| DMF | High | Mixed ortho/para-bromination |

Temperature Control: The temperature at which dibromination reactions are conducted can significantly influence regioselectivity. Higher temperatures may lead to less selective bromination, while lower temperatures can enhance selectivity but may slow reaction rates [11]. For instance, the dibromination of naphthalene using bromine at different temperatures produces varying ratios of isomers:

| Temperature (°C) | Major Product | Yield (%) | Minor Products |

|---|---|---|---|

| -30 | 1,4-dibromonaphthalene | 90 | 1,5-dibromonaphthalene (2%) |

| 25 (room temp) | Mixed isomers | Varied | Multiple isomers |

| 77 | 1,5-dibromonaphthalene | 80 | 1,3,5-tribromonaphthalene (8%) |

Brominating Agent Selection: Different brominating agents exhibit varying levels of selectivity and reactivity. Molecular bromine (Br₂) is highly reactive but may offer limited regioselectivity, while reagents like N-bromosuccinimide (NBS) or N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide) can provide enhanced regioselectivity for certain substrates [15]. The choice of brominating agent is critical for achieving the desired 2,3-dibromination pattern in the synthesis of 3-(2,3-dibromophenyl)propanoic acid.

Catalyst Effects: Lewis acid catalysts like FeBr₃, AlCl₃, or ZnBr₂ can significantly influence the regioselectivity of bromination reactions by coordinating with the brominating agent and altering its reactivity profile [2]. The selection of an appropriate catalyst can be crucial for directing bromination to the desired positions.

Sequential vs. Simultaneous Dibromination: Achieving regioselective dibromination can sometimes be more effective through a sequential approach rather than attempting to introduce both bromine atoms simultaneously. This strategy involves introducing the first bromine atom, which then influences the electronic properties of the ring for the second bromination step [3]. For 3-(2,3-dibromophenyl)propanoic acid, a sequential approach might involve:

- Selective bromination at the 2-position

- Subsequent bromination at the 3-position, now influenced by the electronic effect of the first bromine

Directing Group Strategies: Temporary directing groups can be employed to guide bromination to specific positions on the aromatic ring. After bromination, these groups can be removed or transformed to yield the desired product [3]. This approach can be particularly valuable for achieving challenging regioselectivity patterns like the 2,3-dibromination required for 3-(2,3-dibromophenyl)propanoic acid.

The synthesis of 3-(2,3-dibromophenyl)propanoic acid presents specific regioselectivity challenges due to the need for adjacent bromination at the 2,3-positions of the phenyl ring. Overcoming these challenges requires careful consideration of reaction conditions, brominating agent selection, and potentially the use of directing group strategies or sequential bromination approaches to achieve the desired regioselectivity.

Green Chemistry Approaches for Sustainable Production

The development of green chemistry approaches for the synthesis of 3-(2,3-dibromophenyl)propanoic acid represents a significant advancement in making bromination processes more sustainable and environmentally friendly. Traditional bromination methods often involve toxic reagents, hazardous solvents, and generate substantial waste, making them environmentally problematic. Green chemistry principles offer alternative approaches that address these concerns while maintaining synthetic efficiency.

In Situ Generation of Bromine: One of the most significant green chemistry innovations for bromination reactions is the in situ generation of bromine from less hazardous precursors. This approach eliminates the need to handle molecular bromine directly, reducing safety risks and environmental impact [7]. Several methods have been developed for in situ bromine generation:

Oxidation of Bromide Salts: Using sodium bromide (NaBr) or potassium bromide (KBr) with oxidants like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to generate bromine in situ [16].

Hydrobromic Acid/Oxidant Systems: Combining hydrobromic acid (HBr) with oxidants to generate bromine at the reaction site [7].

Solid-Supported Bromine Generation: Using solid supports to facilitate controlled release of bromine from precursors [8].

A comparative analysis of traditional versus green bromination approaches is presented below:

| Parameter | Traditional Bromination | Green Bromination (In Situ) |

|---|---|---|

| Reagent Hazard | High (Br₂) | Lower (NaBr/H₂O₂, HBr/NaOCl) |

| Waste Generation | Significant | Reduced |

| Atom Economy | Poor to Moderate | Improved |

| Selectivity | Variable | Often Enhanced |

| Scalability | Challenging | More Feasible |

Alternative Brominating Agents: The development of safer brominating agents has been a key focus of green chemistry approaches for bromination reactions. Several alternatives to molecular bromine have been explored:

N-Bromosuccinimide (NBS): While not entirely "green," NBS is safer to handle than molecular bromine and can provide enhanced selectivity in certain reactions [4].

Ionic Liquid-Promoted Bromination: Ionic liquids can catalyze aerobic bromination reactions using only catalytic amounts of the ionic liquid, with either hydrobromic acid or sodium bromide/acetic acid as the bromine source [8].

Dibromoisocyanuric Acid (DBI): This reagent offers strong brominating ability while being safer to handle than molecular bromine [17].

N,N'-Dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide): This reagent has been shown to provide regioselective bromination of aromatic compounds, producing only para-bromo isomers for mono-activated substrates [15].

Green Solvent Systems: Replacing traditional halogenated solvents with greener alternatives is another important aspect of sustainable bromination processes:

Water as Reaction Medium: Aqueous bromination systems have been developed that eliminate the need for organic solvents [18].

Ethanol and Other Bio-Based Solvents: These can serve as greener alternatives to traditional solvents like dichloromethane or carbon tetrachloride [10].

Solvent-Free Conditions: Some bromination reactions can be conducted under solvent-free conditions, further reducing environmental impact [8].

Catalytic Systems: The development of efficient catalytic systems for bromination reactions has contributed to more sustainable processes:

Recyclable Catalysts: Solid acid catalysts like KSF clay can be recovered and reused, reducing waste generation [19].

Metal-Free Catalysis: Transition-metal-free aerobic bromination promoted by ionic liquids offers a greener approach to bromination reactions [8].

Indole-Catalyzed Protocols: Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics provides a green alternative to traditional methods [20].

Continuous Flow Processing: Implementing continuous flow technology for bromination reactions offers several advantages from a green chemistry perspective:

Enhanced Safety: The in situ generation and immediate consumption of bromine in a controlled environment reduces hazards [7].

Improved Efficiency: Better heat and mass transfer in flow systems can lead to higher yields and selectivity [7].

Reduced Waste: Precise control over reaction parameters minimizes side reactions and waste generation [16].

A protocol developed by Vanoye et al. demonstrates a safe and straightforward approach for bromination in continuous flow. The hazardous Br₂ or KOBr is generated in situ by reacting an oxidant (NaOCl) with HBr or KBr, which is directly coupled to the bromination reaction and a quench of residual bromine [7]. This approach has been successfully applied to the polybromination of both alkenes and aromatic substrates in various solvents, with yields ranging from 78% to 99%.

Microwave-Assisted Bromination: Microwave irradiation has been employed to enhance the efficiency and selectivity of bromination reactions:

Reduced Reaction Times: Microwave heating can significantly accelerate bromination reactions, reducing energy consumption [12].

Enhanced Selectivity: In some cases, microwave conditions can improve regioselectivity compared to conventional heating methods [12].

Compatibility with Green Solvents: Microwave-assisted bromination can be conducted in environmentally friendly solvents like diethyl carbonate [12].

For the specific synthesis of 3-(2,3-dibromophenyl)propanoic acid, green chemistry approaches might involve:

- In situ generation of bromine from NaBr/H₂O₂ or HBr/NaOCl systems

- Use of water or ethanol as reaction medium instead of halogenated solvents

- Implementation of continuous flow processing for safer handling of bromination reactions

- Application of catalytic systems that enhance regioselectivity while minimizing waste

- Microwave assistance to improve reaction efficiency and reduce energy consumption

These green chemistry approaches offer promising pathways for the sustainable production of 3-(2,3-dibromophenyl)propanoic acid, addressing environmental concerns while maintaining synthetic efficiency. By reducing the use of toxic reagents, minimizing waste generation, and improving atom economy, these methods align with the principles of green chemistry and contribute to more sustainable chemical manufacturing processes.